Anti-Inflammatory Rank Order Among Coumarin Analogs
In a comparative study of nine coumarin derivatives isolated from Angelica decursiva, Decursidin was identified as the second most potent inhibitor of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 cells [1]. This places its anti-inflammatory efficacy above several close structural analogs, including Pd-C-III and Pd-C-I. In contrast, the related compound (+)-trans-decursidinol exhibited no significant NO suppressive effect under the same conditions, demonstrating a clear functional divergence within the class [1].
| Evidence Dimension | Inhibition of LPS-induced NO production (anti-inflammatory activity rank order) |
|---|---|
| Target Compound Data | Ranked #2 in potency among 9 tested coumarins |
| Comparator Or Baseline | Edulisin II (Ranked #1, most potent), Pd-C-III (Ranked #3), 4-hydroxy Pd-C-III (Ranked #4), Pd-C-I (Ranked #5), Pd-C-II (Ranked #6), (+)-trans-decursidinol (Inactive) |
| Quantified Difference | Decursidin's potency is greater than 5 other analogs in the same assay. It is 100% more potent than the baseline (+)-trans-decursidinol, which showed no activity. |
| Conditions | LPS-stimulated RAW 264.7 murine macrophage cell line |
Why This Matters
This defined rank order, validated in a single study against multiple analogs, allows researchers to select Decursidin for its high potency within this specific chemical class, particularly when a compound with a proven but not maximal effect is required for mechanistic studies.
- [1] Ishita, I. J., et al. (2016). Coumarins from Angelica decursiva inhibit lipopolysaccharide-induced nitrite oxide production in RAW 264.7 cells. Archives of Pharmacal Research, 39(1), 115-126. View Source
